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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutan-1-ol

Cat. No.: B1275762

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
amino alcohol, 2-Amino-3,3-dimethylbutan-1-ol. This compound serves as a valuable
building block in pharmaceutical and materials science research. This document collates
available experimental and predicted spectroscopic data to facilitate its identification,
characterization, and application in research and development.

Chemical Structure and Properties

e |[UPAC Name: 2-Amino-3,3-dimethylbutan-1-ol
e Molecular Formula: CeH1sNO[1]

e Molecular Weight: 117.19 g/mol [1][2]

e CAS Number: 3907-02-6[1][2]

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-Amino-3,3-dimethylbutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectral Data for 2-Amino-3,3-dimethylbutan-1-ol Hydrochloride in DMSO-
ds

Chemical Shift (8)

Number of Protons  Multiplicity Assignment
Ppm
~1.02 9H Singlet (s) -C(CHs)s
Data Not Available 1H Not Available -CH(NHz2)CH20H
Data Not Available 2H Not Available -CH20H
Data Not Available 1H Not Available -CH20H
Data Not Available 3H Not Available -NHs*

Note: The provided data is for the hydrochloride salt, which accounts for the NHs™* signal. The
chemical shifts for the methine, methylene, and hydroxyl protons are not readily available in the
searched literature.[2] A prominent singlet for the nine equivalent protons of the tert-butyl group
is a characteristic feature of this compound's *H NMR spectrum.[2]

Table 2: 13C NMR Spectral Data for 2-Amino-3,3-dimethylbutan-1-ol

Chemical Shift (6) ppm Assignment Data Source
Data Not Available C(CHs3)3

~26.6 -C(CHs)s Predicted
Data Not Available -CH(NH2)CH20H

Data Not Available -CH20H

Note: While a 3C NMR spectrum is available on PubChem, specific chemical shift values are
not provided in the search results.[1] The chemical shift for the methyl carbons of the tert-butyl
group is a predicted value.[2] The spectrum is expected to show distinct peaks for the
quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, the chiral
methine carbon, and the methylene carbon.[2]
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Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for the (S)-enantiomer of 2-Amino-3,3-
dimethylbutan-1-ol is available from Sigma-Aldrich. While the full spectrum is not publicly
available, the characteristic absorption bands for the functional groups present in the molecule

are expected in the following regions:

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm~12)

Functional Group

Description

Broad, characteristic of

3400-3200 O-H stretch

alcohols
3400-3300 N-H stretch Primary amine
2960-2850 C-H stretch Aliphatic
1650-1580 N-H bend Primary amine scissoring
1200-1000 C-O stretch Primary alcohol
1200-1100 C-N stretch Aliphatic amine

Mass Spectrometry (MS)

An experimental mass spectrum for 2-Amino-3,3-dimethylbutan-1-ol is not readily available.

However, predicted fragmentation patterns under electron ionization (EIl) are presented below.

Table 4: Predicted Mass Spectrometry Data

m/z Value lon/Fragment Formula Description
117.12 [CeH1sNOJ* Molecular lon (M)
Loss of the hydroxymethyl
86.10 [CsH1zN]*
group (-CH20H)
Alpha-cleavage, loss of the
44.05 [C2HsN]*

tert-butyl group
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Note: These m/z values are predicted and may vary slightly in an experimental spectrum.[2]
For the hydrochloride salt, Electrospray lonization (ESI) mass spectrometry would be expected
to show a prominent [M+H]* ion.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific
compound are not widely published. However, the following sections describe generalized
methodologies for obtaining NMR, IR, and MS data for amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring *H and 13C NMR spectra of an amino alcohol is as follows:
e Sample Preparation:

o Dissolve approximately 5-10 mg of the amino alcohol in a suitable deuterated solvent
(e.g., DMSO-ds, CDClIs, or D20). The choice of solvent can affect the chemical shifts,
particularly for exchangeable protons (OH and NHz).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: A 300-500 MHz NMR spectrometer.

o Pulse Program: A standard single-pulse experiment (e.g., zg30).

o Acquisition Parameters:
= Number of scans: 16-64 (depending on sample concentration).
» Relaxation delay (d1): 1-5 seconds.
= Acquisition time: 2-4 seconds.

o Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct
the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal
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standard (e.g., TMS).

e Instrument Parameters (33C NMR):
o Spectrometer: A 75-125 MHz NMR spectrometer.
o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
o Acquisition Parameters:
= Number of scans: 1024 or more (due to the low natural abundance of 13C).
» Relaxation delay (d1): 2-5 seconds.
o Processing: Similar to *H NMR, apply a Fourier transform and phase correction.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

ATR-IR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples

with minimal preparation.
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid or liquid 2-Amino-3,3-dimethylbutan-1-ol sample
directly onto the crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

e |nstrument Parameters:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.
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o Acquisition Parameters:
» Spectral range: 4000-400 cm~1.
» Resolution: 4 cm~1.
= Number of scans: 16-32.

o Data Collection: Record a background spectrum of the empty ATR crystal first, followed by
the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electrospray
ionization (ESI), which is suitable for polar molecules like amino alcohols.

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1-10 ug/mL) in a solvent compatible
with ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount
of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.

e Instrument Parameters (ESI-MS):

[¢]

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a
guadrupole, time-of-flight, or ion trap analyzer).

o lonization Mode: Positive ion mode to observe the [M+H]* ion.

o Infusion: Introduce the sample solution into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 uL/min).

o Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,
and source temperature to achieve a stable and abundant signal for the ion of interest.
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o Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-
200).

o Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), select the
precursor ion ([M+H]*) and subject it to CID with a collision gas (e.g., argon) at varying
collision energies.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-Amino-3,3-dimethylbutan-1-ol.
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for 2-Amino-3,3-dimethylbutan-1-
ol in mass spectrometry.
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Molecular Ion

[CeH1sNO]*
(m/z =117)
-CH20H -C(CHs)s
Fragment 1 agment 2
[CsH12N]*+ [C2HeN]*
(m/z = 86) (m/z = 44)
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Caption: Predicted MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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